molecular formula C18H16N4O3 B2962065 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate CAS No. 866137-41-9

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate

Cat. No. B2962065
CAS RN: 866137-41-9
M. Wt: 336.351
InChI Key: PFXIZOWKWQHGPL-UHFFFAOYSA-N
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Description

“2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzenecarboxylate” is a chemical compound with the molecular weight of 336.35 .


Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N4O3/c1-11-4-3-5-13 (8-11)18 (24)25-7-6-15-12 (2)21-16-14 (9-19)10-20-22 (16)17 (15)23/h3-5,8,10,21H,6-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Researchers have explored the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters and their derivatives, which include compounds similar to the one . These compounds show potential in increasing the reactivity of certain enzymes like cellobiase (Abd & Awas, 2008).

Anticancer and Anti-inflammatory Potential

  • Novel pyrazolopyrimidines derivatives, including those structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds showed promise in inhibiting cancer cell growth and 5-lipoxygenase activity (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Activity

  • Certain pyrazolopyrimidin derivatives exhibit significant antimicrobial activity. Research has shown that these compounds, including variants of the compound , have potential as insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

Enzyme Inhibition

  • Some derivatives of pyrazolopyrimidinones have been found to effectively inhibit enzymes like adenosine deaminase. This inhibition has potential therapeutic applications in reducing inflammation and other related conditions (La Motta et al., 2009).

Antibacterial and Antifungal Properties

  • The synthesis and evaluation of novel heterocyclic compounds containing the pyrazolopyrimidin structure have demonstrated high antibacterial activity, suggesting potential uses in developing new antimicrobial agents (Azab et al., 2013).

properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-4-3-5-13(8-11)18(24)25-7-6-15-12(2)21-16-14(9-19)10-20-22(16)17(15)23/h3-5,8,10,20H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINLCGWNZCADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCC2=C(N=C3C(=CNN3C2=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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